2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE
Description
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with a piperazine ring and a fluorophenyl group
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-23-19-8-7-17(26-2)13-18(19)22-20(23)14-24-9-11-25(12-10-24)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDFHSDVUUNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include methoxybenzene, piperazine, and fluorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research has indicated that compounds containing piperazine derivatives, like the one , possess antipsychotic properties. Studies have shown that similar benzodiazole derivatives can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
2. Antidepressant Effects
The compound's ability to modulate neurotransmitter systems suggests potential antidepressant effects. Benzodiazole derivatives have been studied for their impact on serotonin and norepinephrine pathways, which are vital in mood regulation.
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole compounds. The specific compound may exhibit efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Case Studies
Case Study 1: Antipsychotic Evaluation
A study evaluating the antipsychotic effects of similar compounds found that modifications to the piperazine ring significantly impacted receptor binding affinity and efficacy in animal models. The findings suggest that further exploration of this compound could lead to new treatments for schizophrenia .
Case Study 2: Antimicrobial Testing
In another study, derivatives of benzodiazole were tested against various pathogens, showing promising results in inhibiting growth rates. The specific compound's structure suggests it may possess similar or enhanced antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE include other benzimidazole derivatives and piperazine-containing compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-1,3-benzodiazole (CAS No. 941071-78-9) is a synthetic organic molecule with potential pharmacological applications. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, anticonvulsant, and antidepressant effects. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345 Da. The structure features a benzodiazole core substituted with a piperazine ring and a fluorophenyl group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that benzodiazole derivatives exhibit various pharmacological effects. Compounds similar to this compound have shown:
- Anxiolytic Activity : Some studies suggest that benzodiazoles can modulate GABA-A receptors, leading to anxiolytic effects. For instance, derivatives have been identified as positive allosteric modulators (PAMs) at these receptors, enhancing their therapeutic potential .
- Antidepressant Properties : The incorporation of piperazine moieties has been linked to antidepressant-like activities in animal models. The presence of a fluorophenyl group may enhance the lipophilicity and receptor affinity of the compound .
Structure-Activity Relationships (SAR)
The biological activity of benzodiazole derivatives is often influenced by their structural features. Studies have indicated that modifications to the piperazine ring and substitution patterns on the benzodiazole framework can significantly alter pharmacological profiles. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased receptor affinity |
| Methoxy group | Enhanced metabolic stability |
These modifications can lead to improved bioavailability and reduced side effects compared to traditional benzodiazepines .
Study on GABA-A Receptor Modulation
A recent study explored the modulation of GABA-A receptors by similar benzodiazole compounds. It was found that specific structural modifications led to enhanced binding affinities and improved anxiolytic effects in preclinical models. The study highlighted the importance of the fluorophenyl group in increasing the efficacy of these compounds as GABA-A receptor PAMs .
Anti-Tubercular Activity Evaluation
In another research effort, derivatives of piperazine-based compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Although not directly related to the primary compound , these findings underscore the potential for similar structures to exhibit significant antimicrobial properties, suggesting that further exploration into this compound could reveal additional therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-1,3-benzodiazole, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via multi-step protocols involving condensation, alkylation, and cyclization. For example, analogs with fluorophenyl and methoxy groups are prepared by reacting 5-methoxy-1-methyl-1H-benzodiazole with 4-(4-fluorophenyl)piperazine derivatives in the presence of a coupling agent (e.g., DCC or EDCI). Key intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via melting point analysis, TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1), and NMR .
- Data Example :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, DCC, RT, 12h | 65 | 92% |
| 2 | K2CO3, DMF, 80°C, 6h | 78 | 95% |
Q. How is the structural conformation of this compound validated in academic research?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Crystals are grown via slow evaporation (methanol/ethanol) and analyzed for bond lengths, angles, and torsional parameters. DFT calculations (B3LYP/6-311G**) complement experimental data by optimizing geometry and calculating electrostatic potential surfaces. Spectroscopic validation includes -/-NMR (DMSO-d6), IR (KBr pellet, 400–4000 cm), and HRMS .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodology : Screen for receptor affinity (e.g., serotonin/dopamine receptors) using radioligand displacement assays (e.g., -spiperone for 5-HT). Cytotoxicity is assessed via MTT assays (IC values in HEK-293 or SH-SY5Y cells). Metabolic stability is evaluated using hepatic microsomes (human/rat) with LC-MS/MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (120°C, 30 min) reduces reaction time and improves regioselectivity. Green solvents (e.g., PEG-400) enhance sustainability. Monitor reaction progress via in-situ FTIR or UPLC-MS .
- Case Study : Switching from DMF to acetonitrile increased yield from 65% to 82% by reducing piperazine dimerization .
Q. What computational strategies are effective for predicting binding modes with neurological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against homology-modeled receptors (e.g., 5-HT). Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability (RMSD < 2.0 Å). QSAR models (CoMFA/CoMSIA) identify critical substituents (e.g., fluorophenyl enhances lipophilicity) .
Q. How does metabolic stability vary across species, and what structural modifications improve pharmacokinetics?
- Methodology : Compare hepatic clearance rates (human vs. rat microsomes) and identify metabolic soft spots via LC-HRMS metabolite profiling. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzodiazole C-5 position to block CYP3A4-mediated oxidation. LogP adjustments (2.5–3.5) enhance blood-brain barrier penetration .
Q. What advanced techniques resolve contradictions in reported receptor selectivity data?
- Methodology : Use functional assays (e.g., cAMP accumulation for GPCR activity) alongside binding assays to distinguish allosteric vs. orthosteric interactions. Employ β-arrestin recruitment assays (BRET) to assess biased signaling. Cross-validate with knockout cell lines (e.g., CRISPR-edited 5-HT) to confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
